Tributyl(chloro)fluoro-lambda~5~-phosphane
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Overview
Description
Tributyl(chloro)fluoro-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to three butyl groups, one chlorine atom, and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(chloro)fluoro-lambda~5~-phosphane can be synthesized through the reaction of tributylphosphine with chlorine and fluorine sources. One common method involves the reaction of tributylphosphine with chlorine gas, followed by the introduction of a fluorine source such as hydrogen fluoride or a fluorinating agent like xenon difluoride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would require careful handling of reactive gases and the use of appropriate safety measures to prevent unwanted side reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(chloro)fluoro-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Addition: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Addition: Electrophiles like alkyl halides and acyl chlorides can react with the compound under controlled conditions.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Substitution: Various substituted phosphines depending on the nucleophile used.
Addition: Adducts with electrophiles, forming new phosphorus-containing compounds.
Scientific Research Applications
Tributyl(chloro)fluoro-lambda~5~-phosphane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the modification of biomolecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tributyl(chloro)fluoro-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The pathways involved may include the formation of phosphonium intermediates and the transfer of functional groups to or from the phosphorus atom.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar structure but lacks the chlorine and fluorine atoms.
Triphenylphosphine: Contains phenyl groups instead of butyl groups.
Trimethylphosphine: Contains methyl groups instead of butyl groups.
Uniqueness
Tributyl(chloro)fluoro-lambda~5~-phosphane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to other phosphines. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
CAS No. |
113849-00-6 |
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Molecular Formula |
C12H27ClFP |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
tributyl-chloro-fluoro-λ5-phosphane |
InChI |
InChI=1S/C12H27ClFP/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
VMIADPQKNGNSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(F)Cl |
Origin of Product |
United States |
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